Compound Description: This compound, known as Ruxolitinib, is a potent and selective JAK1/JAK2 inhibitor used for the treatment of myelofibrosis and polycythemia vera. []
Relevance: While structurally distinct from 1-(pyrimidin-4-yl)cyclopropanamine, Ruxolitinib shares the presence of a pyrimidin-4-yl moiety. This structural element is crucial for its interaction with the hinge region of JAK kinases, highlighting its potential relevance in understanding the binding properties of the target compound. []
Compound Description: Ipatasertib is a potent and selective inhibitor of AKT kinases, particularly AKT1 and AKT2. It is being investigated for the treatment of various cancers. []
Relevance: Although Ipatasertib differs significantly from 1-(pyrimidin-4-yl)cyclopropanamine in overall structure, it is included due to the shared presence of a cyclopropyl group directly attached to a heterocyclic scaffold. This structural similarity suggests potential insights into the conformational preferences and biological activities associated with the cyclopropyl substituent in the target molecule. []
Compound Description: PF-06700841 is a dual inhibitor of TYK2 and JAK1 kinases. It is currently in Phase II clinical development for treating autoimmune diseases. []
Relevance: The presence of a pyrimidin-4-yl group in both PF-06700841 and 1-(pyrimidin-4-yl)cyclopropanamine suggests potential similarities in their binding modes and interactions with kinase targets. This common structural feature highlights a potential avenue for understanding the structure-activity relationships of compounds containing pyrimidin-4-yl moieties. []
Compound Description: PF-04965842 is a selective JAK1 inhibitor designed for treating autoimmune diseases by blocking cytokine signaling. []
Relevance: Although structurally different from 1-(pyrimidin-4-yl)cyclopropanamine, the presence of a cyclobutyl group adjacent to a heterocyclic system in PF-04965842 offers insights into the effects of ring size modifications on biological activity compared to a cyclopropyl group. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.